molecular formula C9H11N5O4 B565078 2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one CAS No. 1217632-04-6

2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one

Cat. No.: B565078
CAS No.: 1217632-04-6
M. Wt: 258.18
InChI Key: BMQYVXCPAOLZOK-NNFFBITRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pteridinone core and a trihydroxypropyl side chain

Biochemical Analysis

Biochemical Properties

D-Neopterin-13C5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This derivative of guanosine is a non-enzymatic product of 7,8-dihydroneopterin oxidation caused by free radicals which protect activated macrophages from oxidative stress .

Cellular Effects

D-Neopterin-13C5 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is synthesized by monocyte-derived macrophages and dendritic cells upon stimulation of interferon-gamma (IFN-γ) and is considered a reliable proxy to assess the rate of IFN-γ production .

Molecular Mechanism

The molecular mechanism of D-Neopterin-13C5 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of D-Neopterin-13C5 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of D-Neopterin-13C5 vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

D-Neopterin-13C5 is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

D-Neopterin-13C5 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of D-Neopterin-13C5 and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable pteridine derivative with a trihydroxypropylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated products .

Scientific Research Applications

2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one include:

Uniqueness

What sets this compound apart is its unique combination of a pteridinone core with a trihydroxypropyl side chain. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6-/m0/s1/i1+1,2+1,3+1,4+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQYVXCPAOLZOK-LKJLMIQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C](N=C2C(=O)NC(=NC2=N1)N)[13C@@H]([13C@H]([13CH2]O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.